Glutaconic acid

Catalog No.
S623580
CAS No.
628-48-8
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

628-48-8

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)C(=O)O

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

Glutaconic acid is an organic compound classified as a dicarboxylic acid, with the molecular formula C5H6O4C_5H_6O_4. It exists in two geometric isomers: cis and trans glutaconic acid, with the trans form being more stable. The compound appears as a colorless solid that melts at approximately 77–82 °C. Glutaconic acid is structurally related to glutaric acid, differing primarily in the presence of a double bond between the second and third carbon atoms in its chain, which contributes to its unique properties and reactivity compared to fully saturated dicarboxylic acids .

Glutaconic acid's primary biological relevance lies in its role as a metabolite. In healthy individuals, it is present in trace amounts but can accumulate in individuals with glutaric acidemia type 1 (GA1), a metabolic disorder []. The mechanism by which elevated glutaconic acid contributes to GA1 pathology is still being elucidated. However, research suggests that it might act as a neurotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain, leading to striatal degeneration [].

Glutaconic acid's specific safety hazards are not extensively documented. However, as a dicarboxylic acid, it likely exhibits mild acidity and should be handled with standard laboratory precautions for acids. Research suggests potential neurotoxic effects at high concentrations []; therefore, appropriate personal protective equipment should be worn when handling it.

Production:

  • Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could potentially lead to more sustainable and cost-effective production [].

Potential as a Bio-based Precursor:

  • Polyamide synthesis: Glutaconic acid's chemical structure holds promise for the development of bio-based polyamides. Researchers are investigating its potential for condensation with suitable α,ω-diaminoalkanes to create environmentally friendly alternatives to petroleum-based polyamides [].

Understanding Metabolic Pathways:

  • Glutaric acid production: Glutaconic acid serves as an intermediate in the metabolic pathway leading to the production of glutaric acid. Studying this pathway helps researchers understand the mechanisms involved in certain metabolic processes and identify potential targets for therapeutic interventions [].

Neurotoxicity Research:

  • Investigating neurodegenerative effects: Studies have explored the potential neurotoxic effects of trans-glutaconic acid (tGA) in animal models. Researchers have observed its association with increased oxidative stress and altered antioxidant levels in the brain, suggesting a role in neurodegenerative conditions [].

Model Compound for Chemical Reactions:

  • Understanding reaction mechanisms: Due to its specific chemical properties, glutaconic acid can be used as a model compound in various chemical reactions. This allows researchers to study reaction mechanisms, develop new catalysts, and optimize reaction conditions in different fields [].
Typical of dicarboxylic acids. It can undergo:

  • Decarboxylation: Removal of carbon dioxide can lead to the formation of shorter-chain acids.
  • Esterification: Reaction with alcohols to form esters, which are useful in various industrial applications.
  • Reduction: Can be reduced to yield other compounds, such as glutaric acid or its derivatives .

Additionally, glutaconic acid can react with bases, oxidizing agents, and reducing agents, leading to various derivatives and products .

Glutaconic acid plays a significant role in biological systems. It is involved in the metabolism of certain amino acids, particularly lysine and tryptophan. Elevated levels of glutaconic acid can indicate metabolic disorders such as glutaric aciduria type 1, where toxic metabolites accumulate, potentially leading to neurological damage. In this context, glutaconic acid acts as a neurotoxin when present in high concentrations .

Several methods exist for synthesizing glutaconic acid:

  • Bromination of Levulinic Acid: This method involves brominating levulinic acid followed by treatment with potassium carbonate to yield glutaconic acid.
  • Ring-Opening Reactions: Glutaconic acid can be synthesized through the ring-opening of lactones or other cyclic compounds using nucleophiles such as cyanide.
  • Oxidation Processes: Employing oxidizing agents on suitable precursors can also yield glutaconic acid .

Glutaconic acid has several practical applications:

  • Polymer Production: It is used in the synthesis of polyesters and polyamides due to its ability to modify polymer properties.
  • Pharmaceuticals: Its derivatives are utilized in drug formulations and metabolic studies.
  • Biochemical Research: Glutaconic acid serves as an important intermediate in metabolic pathways, making it significant for research in biochemistry and medicine .

Research indicates that glutaconic acid can interact with various biological systems. High concentrations may lead to acidosis and neurotoxicity, affecting multiple organ systems. Studies have shown that it can act as both an acidogen and a metabotoxin, underscoring its potential adverse effects when accumulated in the body .

Glutaconic acid shares structural similarities with other dicarboxylic acids but possesses unique characteristics due to its unsaturation. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Glutaric AcidC5H8O4C_5H_8O_4Fully saturated; higher melting point; common precursor for polymers.
Succinic AcidC4H6O4C_4H_6O_4Shorter chain; widely used in food and pharmaceuticals.
Adipic AcidC6H10O4C_6H_{10}O_4Longer chain; primarily used in nylon production.
Maleic AcidC4H4O4C_4H_4O_4Unsaturated; used in polymer production but has different reactivity due to its cis configuration.

The presence of a double bond in glutaconic acid contributes to its distinct reactivity and biological significance compared to these similar compounds .

Physical Description

Solid

XLogP3

-0.3

Melting Point

133-135°C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic acid
Transglutaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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